4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Übersicht
Beschreibung
The compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This particular derivative is characterized by the presence of a 4-fluorophenyl group and a piperidine moiety attached to the oxadiazole ring. The fluorophenyl group is a common pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of a compound towards its biological target. The piperidine ring is a saturated six-membered ring containing one nitrogen atom, which can impart basicity as well as contribute to the compound's three-dimensional structure and its interaction with biological targets.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from appropriate precursors. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . Similarly, the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine involves microwave irradiation of a precursor compound in the presence of chloroacetyl chloride and phosphoryl oxychloride, followed by treatment with various amines . These methods highlight the versatility of synthetic approaches to access the oxadiazole core and its derivatives.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure studies and Hirshfeld surface analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were confirmed by single crystal X-ray diffraction studies . The piperazine ring in these structures adopts a chair conformation, which is a common and stable conformation for six-membered rings containing nitrogen. The molecular structure is further stabilized by intermolecular hydrogen bonds and aromatic π-π stacking interactions, which contribute to the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring. For instance, the presence of a fluorophenyl group can affect the electron distribution within the molecule, potentially making it more reactive towards nucleophilic or electrophilic attack. The piperidine moiety can also participate in reactions, particularly those involving the nitrogen atom, such as quaternization or alkylation. The synthesis of related compounds often involves condensation reactions, cyclization, and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine and its analogs can be deduced from their molecular structure. The presence of fluorine atoms can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The piperidine ring can contribute to the basicity of the compound, which can influence its solubility and stability. The crystallographic data from related compounds suggest that these molecules can form stable crystalline structures with specific space groups and exhibit intermolecular interactions that are crucial for their solid-state properties .
Safety And Hazards
According to Sigma-Aldrich, this compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The safety information provided indicates that it is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSOAJAJMMNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381211 | |
Record name | 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
CAS RN |
493024-40-1 | |
Record name | 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.